molecular formula C18H17N3O4 B2918013 3-methyl-4-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941956-76-9

3-methyl-4-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2918013
CAS RN: 941956-76-9
M. Wt: 339.351
InChI Key: OIKYCCGJWVTSTM-UHFFFAOYSA-N
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Description

The compound is a derivative of benzamide, which is a type of organic compound containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine is a versatile scaffold in drug discovery due to its sp3 hybridization, contribution to stereochemistry, and increased three-dimensional coverage . This could suggest potential applications in designing drugs with specific stereochemical requirements or targeting three-dimensional molecular shapes.

Antimicrobial and Anticancer Applications

Compounds with similar structures have been studied for their pharmacological activities, including antimicrobial and anticancer properties . This indicates that the compound may also be researched for similar applications.

Molecular Modelling

Molecular modelling has been used to study the pharmacological activities of related compounds . This suggests that “3-methyl-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” could also be subject to computational studies to predict its biological significance.

Future Directions

Pyrrolidine derivatives are widely used in drug discovery due to their ability to modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates . Therefore, “3-methyl-4-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide” and similar compounds may have potential applications in the development of new drugs.

properties

IUPAC Name

3-methyl-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-11-13(4-9-16(12)21(24)25)18(23)19-14-5-7-15(8-6-14)20-10-2-3-17(20)22/h4-9,11H,2-3,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKYCCGJWVTSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

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